molecular formula C18H21FN4O3S B3508969 1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B3508969
M. Wt: 392.4 g/mol
InChI Key: OASKTZHQKRPDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of bacterial infections. The presence of the fluoro group at the 6th position and the piperazinyl group at the 7th position enhances its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

    Introduction of the Fluoro Group: The fluoro group is introduced at the 6th position using a fluorinating agent such as diethylaminosulfur trifluoride.

    Attachment of the Piperazinyl Group: The piperazinyl group is attached at the 7th position through a nucleophilic substitution reaction using a piperazine derivative.

    Formation of the Methylcarbamothioyl Group: The methylcarbamothioyl group is introduced through a reaction with methyl isothiocyanate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperazine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinolone N-oxide derivatives.

    Reduction: Formation of reduced quinolone derivatives.

    Substitution: Formation of substituted piperazinyl derivatives.

Scientific Research Applications

1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: Investigated for its antibacterial activity against various bacterial strains.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

The antibacterial activity of 1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Levofloxacin: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.

Uniqueness

1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of the methylcarbamothioyl group at the piperazinyl moiety, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones.

Properties

IUPAC Name

1-ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-3-21-10-12(17(25)26)16(24)11-8-13(19)15(9-14(11)21)22-4-6-23(7-5-22)18(27)20-2/h8-10H,3-7H2,1-2H3,(H,20,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASKTZHQKRPDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
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1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
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1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
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1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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